molecular formula C22H21F3N6OS B13363186 N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B13363186
M. Wt: 474.5 g/mol
InChI Key: RMJGTYBPCMJZJB-UHFFFAOYSA-N
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Description

N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(pyridin-3-yl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(pyridin-3-yl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the pyridine and trifluoromethylphenyl groups: These groups can be introduced through nucleophilic substitution or coupling reactions.

    Attachment of the cyano and methylbutan groups: These groups can be introduced through alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(pyridin-3-yl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific biological pathways.

    Medicine: As a potential drug candidate for the treatment of diseases.

    Industry: As a component in the development of new materials or agricultural chemicals.

Mechanism of Action

The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(pyridin-3-yl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide would depend on its specific molecular targets and pathways. Typically, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal medication.

    Itraconazole: Another triazole antifungal medication.

    Voriconazole: A triazole antifungal used to treat serious fungal infections.

Uniqueness

N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(pyridin-3-yl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.

Properties

Molecular Formula

C22H21F3N6OS

Molecular Weight

474.5 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[[5-pyridin-3-yl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H21F3N6OS/c1-14(2)21(3,13-26)28-18(32)12-33-20-30-29-19(15-6-5-9-27-11-15)31(20)17-8-4-7-16(10-17)22(23,24)25/h4-11,14H,12H2,1-3H3,(H,28,32)

InChI Key

RMJGTYBPCMJZJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=CC=C3

Origin of Product

United States

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